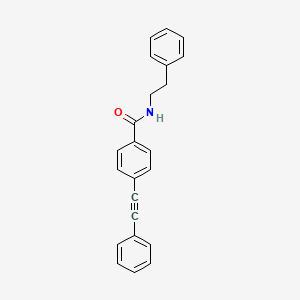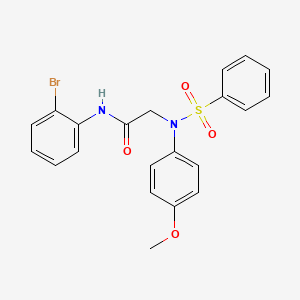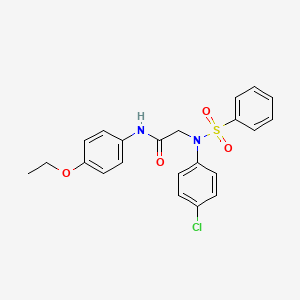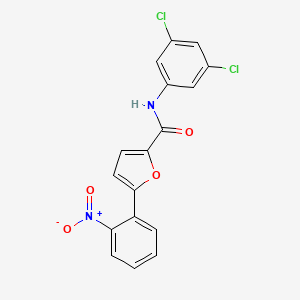
N-(2-phenylethyl)-4-(phenylethynyl)benzamide
描述
N-(2-phenylethyl)-4-(phenylethynyl)benzamide is an organic compound with the molecular formula C21H19NO It is a benzamide derivative characterized by the presence of phenylethyl and phenylethynyl groups attached to the benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-4-(phenylethynyl)benzamide typically involves the reaction of 4-(phenylethynyl)benzoic acid with 2-phenylethylamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
N-(2-phenylethyl)-4-(phenylethynyl)benzamide can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenylethynyl group can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in ether solvents.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of phenylacetic acid or benzophenone derivatives.
Reduction: Formation of N-(2-phenylethyl)benzylamine.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
科学研究应用
N-(2-phenylethyl)-4-(phenylethynyl)benzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(2-phenylethyl)-4-(phenylethynyl)benzamide depends on its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to specific receptors: Interaction with protein receptors or enzymes, leading to modulation of their activity.
Inhibition of enzyme activity: Blocking the active site of enzymes, thereby inhibiting their function.
Induction of cellular responses: Triggering signaling pathways that lead to specific cellular responses, such as apoptosis or cell proliferation.
相似化合物的比较
N-(2-phenylethyl)-4-(phenylethynyl)benzamide can be compared with other benzamide derivatives, such as:
N-(2-phenylethyl)benzamide: Lacks the phenylethynyl group, resulting in different chemical and biological properties.
4-(phenylethynyl)benzamide: Lacks the phenylethyl group, leading to variations in reactivity and applications.
N-(2-phenylethyl)-4-(phenyl)benzamide:
属性
IUPAC Name |
N-(2-phenylethyl)-4-(2-phenylethynyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO/c25-23(24-18-17-20-9-5-2-6-10-20)22-15-13-21(14-16-22)12-11-19-7-3-1-4-8-19/h1-10,13-16H,17-18H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWOMYWBORPBHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C#CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![METHYL 2-(3-{[(5E)-1-(3-BROMOPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE](/img/structure/B3742075.png)


![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(naphthalen-2-yl)benzamide](/img/structure/B3742095.png)
![ethyl 2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3742103.png)
![methyl 2-({N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3742118.png)
![4-chloro-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3742131.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B3742137.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3742141.png)
![4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B3742154.png)
![3-{5-[(3-methyl-2-thienyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B3742167.png)

